2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenoxy group, a tetrahydronaphthalenyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the 4-fluorophenoxy intermediate.
Synthesis of the tetrahydronaphthalenyl intermediate: This step involves the hydrogenation of naphthalene derivatives to form the tetrahydronaphthalenyl intermediate.
Formation of the oxadiazolyl intermediate: This step involves the cyclization of appropriate precursors to form the 1,2,5-oxadiazole ring.
Coupling reactions: The final step involves coupling the fluorophenoxy, tetrahydronaphthalenyl, and oxadiazolyl intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and oxadiazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
- **2-(4-bromophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
- **2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide lies in the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H20FN3O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H20FN3O3/c1-13(27-18-10-8-17(22)9-11-18)21(26)23-20-19(24-28-25-20)16-7-6-14-4-2-3-5-15(14)12-16/h6-13H,2-5H2,1H3,(H,23,25,26) |
InChI Key |
SRHWHHYZFHRECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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